Heratomol

Overview

Description

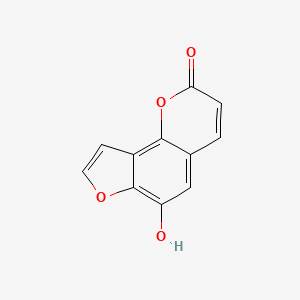

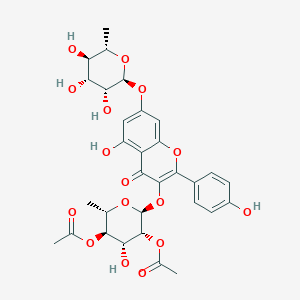

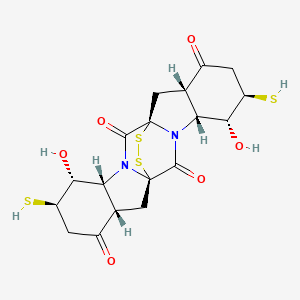

Heratomol is a natural coumarin compound that is purified from the leaves of Lasiocarpa americana or soybeans. It has been used as a natural disinfectant and mildew inhibitor. The chemical structure of this compound consists of two benzene rings, one pyrrole ring, one furan ring, and one coumarin moiety . The molecular formula of this compound is C11H6O4, and its molecular weight is 202.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heratomol can be synthesized through hydrothermal synthesis, which involves performing a heterogeneous reaction in an aqueous medium at temperatures above 100°C and pressure above 1 bar . This method is suitable for the growth of large, good-quality crystals while maintaining control over their composition .

Industrial Production Methods: In industrial settings, this compound is typically produced using hydrothermal synthesis due to its ability to create crystalline phases that are not stable at the melting point. This method also allows for the synthesis of materials with high vapor pressure near their melting points .

Chemical Reactions Analysis

Types of Reactions: Heratomol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced antimicrobial properties. These derivatives are effective in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Penicillium digitatum .

Scientific Research Applications

Heratomol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing various derivatives with improved properties. In biology, this compound is studied for its antimicrobial and antifungal activities . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the growth of harmful microorganisms. In industry, this compound is used as a natural disinfectant and mildew inhibitor .

Mechanism of Action

The mechanism of action of Heratomol involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of microbial growth. The molecular targets of this compound include enzymes and proteins essential for microbial survival. The pathways involved in its mechanism of action include the inhibition of cell wall synthesis and interference with metabolic processes .

Comparison with Similar Compounds

Heratomol is unique compared to other similar compounds due to its specific chemical structure and broad-spectrum antimicrobial activity. Similar compounds include isobergapten, psoralen, angelicin, sphondin, and xanthotoxin . These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name |

6-hydroxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-8-5-6-1-2-9(13)15-10(6)7-3-4-14-11(7)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVFMVZXPEHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C3C=COC3=C(C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of heratomol and how is it synthesized?

A1: this compound is an o-hydroxy-angelicin derivative. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure can be deduced from its synthetic route. [] The synthesis involves a Claisen rearrangement of coumarin, followed by osmium tetroxide (OsO4) oxidation and cyclization of the resulting aldehyde using polyphosphoric acid (PPA). This process yields this compound. []

Q2: What is the biological activity of this compound?

A2: While the provided abstracts don't directly describe the biological activity of this compound, one study identifies this compound-6-O-β-d-glucopyranoside, a glycoside derivative of this compound, as a constituent of Heracleum dissectum root extracts. [] This suggests potential biological activity, but further research is needed to characterize its specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(S)-cyclopropyl-(3-fluorophenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B1245555.png)

![(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione](/img/structure/B1245567.png)

![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)